molecular formula C22H19NO3 B13132147 (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate CAS No. 206537-33-9

(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate

Cat. No.: B13132147
CAS No.: 206537-33-9
M. Wt: 345.4 g/mol
InChI Key: OPZBGQHNOLPTMF-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluorene with 3-(hydroxymethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce various hydrocarbon derivatives .

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxymethyl group provides additional reactivity compared to similar compounds .

Properties

CAS No.

206537-33-9

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C22H19NO3/c24-13-15-6-5-7-16(12-15)23-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21,24H,13-14H2,(H,23,25)

InChI Key

OPZBGQHNOLPTMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CO

Origin of Product

United States

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